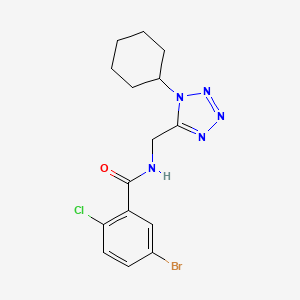

5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

描述

属性

IUPAC Name |

5-bromo-2-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrClN5O/c16-10-6-7-13(17)12(8-10)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPSCVQLUBNSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Halogenation: Introduction of bromine and chlorine atoms onto the benzamide core.

Tetrazole Formation: Cycloaddition reaction to form the tetrazole ring.

Coupling Reaction: Attachment of the cyclohexyl group to the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

3.1. Formation of the Tetrazole Ring

The tetrazole ring is a crucial component of this compound, often synthesized through multicomponent reactions. Tetrazoles can be formed using methods like the Ugi tetrazole reaction, which involves the reaction of an aldehyde with an isocyanide and an azide in the presence of a base .

3.2. Amide Coupling Reactions

Amide coupling reactions are essential for forming the benzamide core. These reactions typically involve the use of coupling agents such as carbodiimides (e.g., DCC) or aminium salts (e.g., HATU) to facilitate the formation of the amide bond between the benzoyl chloride and the cyclohexyl-tetrazolylmethylamine .

3.3. Halogenation Reactions

The introduction of bromine and chlorine atoms onto the benzamide core involves halogenation reactions. These reactions can be performed using halogenating agents such as bromine or chlorine gas in the presence of a catalyst like aluminum chloride.

Reaction Conditions and Catalysts

Reaction conditions play a critical role in the synthesis of this compound. Controlled temperatures and the choice of solvent are essential for optimizing reaction rates and yields. Catalysts like palladium or copper complexes may be used to facilitate certain steps, such as cross-coupling reactions.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-Chloro-N-((1-Cyclohexyl-1H-Tetrazol-5-Yl)methyl)benzamide | Benzamide core with bromine, chlorine, and cyclohexyl-tetrazole | Unique combination of substituents enhancing biological activity |

| 2-Bromo-N-Methylbenzamide | Benzamide core without tetrazole | Lacks tetrazole ring and cyclohexyl substituent |

| 4-Bromo-2-Chlorobenzamide | Similar structure but without cyclohexyl and tetrazole | Does not have cyclohexyl substituent |

| 5-Bromo-N-(Cyclohexyl)-Benzamide | Benzamide core with cyclohexyl but no tetrazole | Lacks chlorine substitution and tetrazole ring |

This comparison highlights the distinctive chemical properties and potential biological activities of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide compared to simpler analogs.

Future Research Directions

Further research is needed to fully elucidate the compound's mechanism of action and its interactions with biological targets. Experimental data on its pharmacokinetic properties and efficacy in preclinical models will be crucial for assessing its therapeutic potential.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. The incorporation of the tetrazole moiety is known to enhance the pharmacological properties of compounds, making them more effective against various pathogens.

Case Studies:

- Antimicrobial Activity: Research has shown that derivatives of benzamide compounds exhibit activity against mycobacterial, bacterial, and fungal strains. These studies often involve screening against standards such as isoniazid and ciprofloxacin, demonstrating comparable or superior efficacy .

- Anticancer Potential: Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The presence of halogens like bromine and chlorine can influence the compound's interaction with biological targets, enhancing its anticancer properties.

Synthesis and Development

The synthetic routes for 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involve several steps:

- Halogenation: Introduction of bromine and chlorine onto the benzamide core.

- Tetrazole Formation: Cycloaddition reactions to create the tetrazole ring.

- Coupling Reactions: Attaching the cyclohexyl group to the tetrazole.

These synthetic methods are crucial for developing analogs with improved biological activities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications affect biological activity. For instance:

作用机制

The mechanism of action of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, as well as the tetrazole ring, contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The target compound’s benzamide core is substituted with bromo and chloro groups at positions 5 and 2, respectively. Similar derivatives exhibit variations in halogen placement and substituent groups:

- 5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide (): Replaces the cyclohexyl-tetrazolylmethyl group with a phenyl-tetrazolylmethoxy substituent. This compound has a molecular formula of C₁₅H₁₂BrN₅O₂ and a molecular weight of 406.2 g/mol , differing in oxygen content and aromaticity compared to the target compound .

- 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide (): Substitutes the tetrazole moiety with a benzoxazole ring. The molecular formula C₂₀H₁₁BrCl₂N₂O₂ (MW: 462.12 g/mol) highlights increased hydrophobicity due to the benzoxazole system .

Heterocyclic Modifications

The tetrazole ring in the target compound is a key pharmacophore. Comparisons with other heterocyclic systems reveal distinct electronic and steric effects:

- 5-Bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Replaces tetrazole with a thiadiazole ring. The molecular formula is C₁₆H₁₁BrClN₃OS (MW: 408.7 g/mol) .

- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide (): Features a thiazole ring, introducing a sulfur atom and hydroxyl group.

Cyclohexyl vs. Aromatic Substituents

The cyclohexyl group on the tetrazole in the target compound contributes to lipophilicity and conformational flexibility. In contrast:

- 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (): Substitutes cyclohexyl with a p-tolyl group, enhancing aromatic π-stacking interactions. Its molecular formula is C₁₄H₁₂BrN₅O₂ (MW: 378.2 g/mol) .

- N-((1-Cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)-3,5-dichlorobenzenamine (): Shares the cyclohexyl-tetrazole motif but includes a propargyloxy-phenyl group, introducing alkyne reactivity .

Table 1: Structural and Molecular Comparison

Physicochemical Trends

- Solubility : Cyclohexyl groups (e.g., target compound) reduce water solubility compared to aromatic substituents (e.g., –7).

- Melting Points : Halogenation (Br/Cl) increases melting points; tetrazole-containing compounds (e.g., ) typically melt between 200–300°C, consistent with analogs in (mp 330–331°C for a bromo-hydroxybenzaldehyde derivative) .

Research Implications

The structural diversity among these compounds underscores the role of halogenation and heterocycles in modulating bioactivity. For instance:

- Tetrazole rings enhance metabolic stability, making the target compound a candidate for in vivo studies.

- Thiadiazole or benzoxazole derivatives (–9) may exhibit stronger π-π interactions in enzyme binding pockets .

生物活性

5-Bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide (CAS Number: 921503-21-1) is a synthetic organic compound with a unique molecular structure that includes a benzamide core, halogen substitutions, and a tetrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is , with a molecular weight of 398.68 g/mol. The structural features include:

- Bromine and Chlorine Substituents : These halogens enhance the compound's reactivity and may influence its biological activity.

- Tetrazole Ring : Known for its pharmacological properties, this heterocyclic structure is linked to various biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 398.68 g/mol |

| CAS Number | 921503-21-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The presence of bromine and chlorine atoms, along with the tetrazole ring, contributes to its binding affinity and specificity. This compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing dopaminergic or serotonergic pathways.

Antipsychotic Potential

Recent studies suggest that compounds similar to 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide exhibit antipsychotic properties. The structural similarities with known antipsychotic agents indicate potential efficacy in treating conditions like schizophrenia. A review highlighted that compounds within this class demonstrated significant activity in preclinical models, suggesting a possible mechanism involving dopamine receptor antagonism .

Antimicrobial Activity

The antimicrobial properties of related benzamide derivatives have been documented extensively. Research indicates that compounds featuring halogen substitutions often show enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were assessed using standard methods such as agar diffusion assays .

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of benzamide derivatives against Gram-positive and Gram-negative bacteria. Compounds were screened for their MIC values, revealing that certain derivatives exhibited potent antibacterial effects .

- Antidepressant Properties : Another investigation into related tetrazole-containing compounds indicated potential antidepressant effects, suggesting that structural modifications can lead to varied pharmacological profiles .

- Cytotoxic Effects : Research has shown that certain benzamide derivatives can induce cytotoxicity in cancer cell lines, including breast and lung cancer cells. The presence of specific functional groups was correlated with increased cytotoxic activity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide shares structural characteristics with several known bioactive compounds:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 2-chloro-N-(4-fluorophenyl)benzamide | Antipsychotic | Significant receptor binding affinity |

| 5-(4-chlorophenyl)-1H-tetrazole | Antimicrobial | High activity against bacterial strains |

| N-(4-hydroxybenzoyl)-3-methylphenyl | Cytotoxic | Induced apoptosis in cancer cells |

常见问题

Q. What are the key synthetic routes for 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Amide Bond Formation : The benzamide core is synthesized via coupling between 5-bromo-2-chlorobenzoic acid and a tetrazole-containing amine. This step may use coupling agents like SOCl₂ to activate the carboxylic acid (as in ) or reagents such as HATU/EDCl for milder conditions .

- Tetrazole Synthesis : The 1-cyclohexyl-1H-tetrazole moiety is likely prepared via a [2+3] cycloaddition between cyclohexyl cyanide and sodium azide, a standard method for tetrazole formation .

- Functionalization : The methylene linker (-CH₂-) connecting the benzamide and tetrazole groups is introduced through nucleophilic substitution or reductive amination, optimized for regioselectivity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions and cyclohexyl-tetrazole integration. Aromatic protons (6.5–8.5 ppm) and cyclohexyl protons (1.0–2.5 ppm) are key markers .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₇BrClN₅O) .

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity?

- Electrophilic Aromatic Substitution : The bromine atom at the 5-position directs further substitution (e.g., Suzuki coupling) due to its electron-withdrawing effect .

- Nucleophilic Displacement : The chlorine at the 2-position can be replaced under basic conditions (e.g., Cs₂CO₃ in DMF) with nucleophiles like amines or thiols .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogous benzamide-tetrazole hybrids?

- Tetrazole Role : The 1H-tetrazole group enhances bioavailability via hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Cyclohexyl Substitution : The cyclohexyl group improves lipophilicity, potentially enhancing membrane permeability. Comparative studies with smaller alkyl groups (e.g., methyl) show reduced activity .

- Halogen Effects : Bromine increases metabolic stability, while chlorine fine-tunes electronic properties for target affinity .

Q. How can researchers design enzyme inhibition assays for this compound?

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolytic Degradation : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing products via LC-MS .

- Photolytic Studies : Use UV light (254 nm) to simulate sunlight exposure, identifying radicals or cleavage products .

- Biotic Transformation : Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) to track biodegradation intermediates .

Q. How can computational chemistry optimize derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。